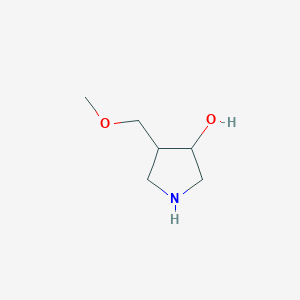

4-(Methoxymethyl)pyrrolidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

4-(methoxymethyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C6H13NO2/c1-9-4-5-2-7-3-6(5)8/h5-8H,2-4H2,1H3 |

InChI Key |

IVZZRRHEXBJLFL-UHFFFAOYSA-N |

Canonical SMILES |

COCC1CNCC1O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methoxymethyl Pyrrolidin 3 Ol and Its Stereoisomers

Stereoselective and Enantioselective Synthesis Strategies

Stereoselective and enantioselective syntheses are crucial for producing optically pure pyrrolidine (B122466) derivatives, as different stereoisomers can exhibit vastly different biological activities. mdpi.com The primary strategies involve creating multiple stereogenic centers in a single, controlled fashion. Diastereoselective and enantioselective 1,3-dipolar cycloadditions are particularly powerful, as they can generate up to four stereogenic centers simultaneously. acs.orgnih.govchemistryviews.org

The asymmetric 1,3-dipolar cycloaddition is a cornerstone for the synthesis of chiral pyrrolidines. rsc.org This reaction involves the [3+2] cycloaddition of an azomethine ylide (a 1,3-dipole) with a dipolarophile, typically an activated alkene. acs.orgmdpi.com The stereochemical outcome of the reaction can be directed by incorporating chiral information into either the dipole or the dipolarophile. nih.govua.es This method has been successfully applied to the practical, large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a key intermediate for various bioactive molecules. acs.orgacs.org

Chiral auxiliaries are commonly employed to induce facial selectivity in cycloaddition reactions. In the synthesis of the (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol precursor, a chiral sultam acts as an effective auxiliary. Specifically, the dipolarophile (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam has been used. acs.orgacs.org The chiral auxiliary directs the approach of the azomethine ylide, leading to the formation of cycloadducts with high diastereoselectivity. researchgate.net After the reaction, the auxiliary can be cleaved and recovered.

Other research has demonstrated the effectiveness of different chiral auxiliaries, such as the N-tert-butanesulfinyl group, in directing the stereochemical course of 1,3-dipolar cycloadditions to produce densely substituted pyrrolidines. acs.orgnih.govua.es The use of chiral N-tert-butanesulfinylazadienes as dipolarophiles in reactions with azomethine ylides, catalyzed by silver carbonate, yields proline derivatives with high regio- and diastereoselectivity. chemistryviews.orgua.es

| Chiral Auxiliary Strategy for Pyrrolidine Synthesis | |

| Key Strategy | Asymmetric 1,3-Dipolar Cycloaddition |

| Chiral Auxiliary Example | (2'S)-bornane-10,2-sultam |

| Application | Attached to an acrylate (B77674) dipolarophile to direct cycloaddition. acs.orgacs.org |

| Alternative Auxiliary | N-tert-butanesulfinyl group |

| Application | Used on 1-azadienes to control diastereoselectivity. acs.orgnih.gov |

A key component of the cycloaddition strategy is the in-situ generation of a non-stabilized azomethine ylide. enamine.net The achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, is a widely used and convenient reagent for this purpose. enamine.netchemicalbook.comfishersci.com This compound reacts in the presence of a catalytic amount of acid, such as trifluoroacetic acid, to generate the N-benzyl azomethine ylide. mdpi.comchemicalbook.com

This ylide readily undergoes [3+2] cycloaddition with various dipolarophiles, including α,β-unsaturated esters, to afford N-benzyl substituted pyrrolidines in good yields. chemicalbook.comfishersci.com Its use in a practical, large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol highlights its industrial relevance. acs.orgacs.org

| Properties of N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine | |

| CAS Number | 93102-05-7 sigmaaldrich.com |

| Molecular Formula | C₁₃H₂₃NOSi thermofisher.com |

| Appearance | Clear colorless to light yellow liquid chemicalbook.comthermofisher.com |

| Boiling Point | 77–80°C at 0.5 mmHg chemicalbook.com |

| Function | Precursor for in-situ generation of N-benzyl azomethine ylide. enamine.net |

Achieving a high level of diastereoselective control is critical for the utility of the cycloaddition. In the synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, the reaction between the chiral dipolarophile and the ylide generated from N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine yields a mixture of two primary diastereomers. acs.orgacs.org These diastereomers, which correspond to the trans- and cis-adducts, can be separated by crystallization. acs.org The desired trans-isomer is then carried forward through subsequent reduction and deprotection steps to yield the final product. acs.orgacs.org

The stereochemical outcome is influenced by the facial bias provided by the chiral auxiliary on the dipolarophile. researchgate.net The presence of Lewis acids can also influence the diastereoselectivity, in some cases promoting the formation of cycloadducts with opposite stereochemistry. nih.govua.es The ability to control the relative stereochemistry in the resulting pyrrolidine ring is a significant advantage of this synthetic approach. acs.org

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can serve as starting materials for complex chiral molecules. For pyrrolidine synthesis, common chiral pool precursors include amino acids like proline and 4-hydroxyproline. mdpi.com

Enantiomers of 4-(hydroxymethyl)pyrrolidin-3-ol (B3153749) have been synthesized via multi-step, albeit low-yielding, routes starting from sugars such as D-xylose and D-glucose. researchgate.net This approach leverages the inherent stereochemistry of the sugar backbone to construct the chiral centers of the pyrrolidine ring. Another example involves the synthesis of a related polyhydroxylated pyrrolidine alkaloid, codonopsinol B, from D-arabinose. beilstein-journals.org While often requiring more steps than cycloaddition methods, chiral pool synthesis provides a reliable, albeit sometimes less efficient, path to optically pure products.

Beyond 1,3-dipolar cycloadditions, other stereocontrolled methods have been developed for synthesizing substituted pyrrolidines.

Wacker-Type Aerobic Oxidative Cyclization: This palladium(II)-catalyzed method involves the cyclization of alkenes tethered to tert-butanesulfinamide nucleophiles. It enables the modular and stereocontrolled synthesis of a diverse collection of cis-2,5-disubstituted pyrrolidines from readily available starting materials. nih.gov The tert-butanesulfinyl group acts as a chiral auxiliary to achieve excellent stereocontrol. nih.gov

Additions to Chiral Oxazolidines: A strategy developed by Higashiyama and co-workers involves the diastereoselective addition of Grignard reagents to chiral imines and subsequently to 1,3-oxazolidines derived from (R)-phenylglycinol. nih.gov This sequence allows for the synthesis of trans-2,5-disubstituted pyrrolidines. nih.gov

Transaminase-Triggered Cyclizations: Biocatalytic methods offer an alternative route. Transaminases can be used for the stereoselective amination of ω-chloroketones. The resulting amino ketone can then undergo spontaneous intramolecular cyclization to form 2-substituted chiral pyrrolidines with high enantiomeric excess. acs.org Access to both (R) and (S) enantiomers can often be achieved by selecting the appropriate enzyme variant. acs.org

Asymmetric 1,3-Dipolar Cycloaddition Approaches.

Classical and Contemporary Non-Stereoselective Synthetic Routes

Non-stereoselective methods for producing substituted pyrrolidines typically yield a mixture of stereoisomers (i.e., cis/trans and racemic products). These routes are often valuable for initial screening and for applications where stereochemistry is not critical.

A classical approach to the pyrrolidine ring, which often results in mixtures of isomers, is the 1,3-dipolar cycloaddition reaction. This reaction involves an azomethine ylide and a suitable dipolarophile. For the synthesis of a substituted pyrrolidin-3-ol, a typical non-stereoselective pathway might involve the reaction of an N-substituted glycine (B1666218) ester with an acrylate derivative, which generally produces a mixture of cis and trans isomers.

Another established, non-stereoselective route involves starting from commercially available acyclic precursors. For instance, a synthetic strategy could be envisioned starting from a suitably substituted butene derivative, which is then cyclized. Without chiral catalysts or auxiliaries, such methods would be expected to produce racemic mixtures of the desired pyrrolidine.

A hypothetical non-stereoselective synthesis for a 4-substituted pyrrolidin-3-ol is summarized in the table below.

| Step | Reaction Type | Starting Materials | Reagents & Conditions | Product |

| 1 | Michael Addition | N-benzylglycine ester, Acrylate derivative | Base (e.g., NaOEt), Ethanol | Di-ester intermediate |

| 2 | Dieckmann Condensation | Di-ester intermediate | Strong Base (e.g., NaH), Toluene | Pyrrolidinone ring |

| 3 | Reduction & Hydrolysis | Pyrrolidinone ring | Reducing agent (e.g., LiAlH₄), Acidic workup | Mixture of pyrrolidin-3-ol isomers |

This table represents a generalized, classical pathway and is not a documented synthesis for 4-(Methoxymethyl)pyrrolidin-3-ol.

Optimization and Scalability of Synthetic Protocols for Research Applications

Key Optimization Strategies:

Crystallization over Chromatography: For purification, especially on a large scale, chromatography is often a bottleneck. Developing protocols where the final product or a key intermediate can be purified by crystallization is highly advantageous. In the synthesis of the related 4-(hydroxymethyl)pyrrolidin-3-ol, diastereomers were effectively separated by crystallization, avoiding column chromatography entirely. researchgate.netchemrxiv.org

Reagent Selection: Choosing less expensive, safer, and more readily available starting materials and reagents is crucial for scalability.

Reaction Condition Tuning: Optimizing parameters such as temperature, pressure, solvent, and catalyst loading can dramatically improve yield and selectivity. For instance, in related pyrrolidine syntheses, adjusting pressure and temperature for hydrogenation steps has been critical for success.

The table below outlines common challenges in scaling up pyrrolidine synthesis and their corresponding optimization solutions, based on established process chemistry principles.

| Scalability Challenge | Optimization Solution | Expected Outcome |

| Low overall yield | Process telescoping; Optimization of reaction conditions (temperature, concentration) | Increased product output; Reduced processing time |

| Difficult purification | Develop crystallization-induced purification; Avoid column chromatography | Higher throughput; Lower solvent waste; Reduced cost |

| Use of hazardous reagents | Substitute with safer alternatives (e.g., replace LiAlH₄ with other hydrides) | Improved process safety |

| Inconsistent product quality | Implement robust process controls and in-process analytics | Consistent purity and yield batch-to-batch |

This table is based on general principles of chemical process development and published scalable syntheses of structurally related pyrrolidine derivatives. researchgate.netchemrxiv.org

Chemical Transformations and Reactivity Profiles of 4 Methoxymethyl Pyrrolidin 3 Ol

Reactions Involving the Hydroxyl Functionality

The secondary hydroxyl group at the C-3 position of the pyrrolidine (B122466) ring is a key site for various chemical modifications, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

The hydroxyl group of 4-(methoxymethyl)pyrrolidin-3-ol can readily undergo esterification with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides, typically in the presence of a base or an acid catalyst. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or other electrophilic alkylating agents under basic conditions.

Esterification: The formation of an ester linkage at the C-3 position can be accomplished using standard esterification protocols. For instance, reaction with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) in an aprotic solvent such as dichloromethane (B109758) would yield the corresponding ester. Alternatively, Fischer esterification, involving the reaction with a carboxylic acid under acidic catalysis, can be employed. nih.gov

Etherification: The hydroxyl group can be converted to an ether by deprotonation with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. nih.gov The choice of base and solvent is crucial to avoid side reactions, particularly at the pyrrolidine nitrogen. Protection of the nitrogen atom, for example, with a Boc group, is often employed to ensure selectivity.

| Reaction Type | Reactant | Reagents and Conditions | Product |

| Esterification | Acyl Chloride | Triethylamine, Dichloromethane, 0 °C to rt | 3-O-Acyl-4-(methoxymethyl)pyrrolidine |

| Etherification | Alkyl Bromide | Sodium Hydride, Tetrahydrofuran, 0 °C to rt | 3-O-Alkyl-4-(methoxymethyl)pyrrolidine |

Table 1: Representative Esterification and Etherification Reactions of the Hydroxyl Group.

Oxidation and Reduction Pathways

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 4-(methoxymethyl)pyrrolidin-3-one. Conversely, the corresponding ketone can be reduced back to the alcohol.

Oxidation: A variety of oxidizing agents can be used for the conversion of the hydroxyl group to a ketone. Common methods include Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base) or Dess-Martin periodinane (DMP) oxidation, which are known for their mild conditions and high yields. google.com

Reduction: The reduction of the corresponding ketone, 4-(methoxymethyl)pyrrolidin-3-one, would lead back to the starting alcohol. This can be achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the stereoselectivity of the reaction, potentially yielding either the cis or trans isomer with respect to the C-4 substituent.

| Reaction Type | Starting Material | Reagents and Conditions | Product |

| Oxidation | This compound | Dess-Martin Periodinane, Dichloromethane, rt | 4-(Methoxymethyl)pyrrolidin-3-one |

| Reduction | 4-(Methoxymethyl)pyrrolidin-3-one | Sodium Borohydride, Methanol, 0 °C | This compound |

Table 2: Typical Oxidation and Reduction Pathways for the Hydroxyl Functionality.

Transformations at the Pyrrolidine Nitrogen

The secondary amine in the pyrrolidine ring is a nucleophilic center that can readily participate in N-alkylation, N-acylation, and amide formation reactions.

N-Alkylation and Acylation Reactions

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or sulfates. These reactions are typically carried out in the presence of a base to neutralize the acid formed during the reaction. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. nih.gov

N-Acylation: Acylation of the pyrrolidine nitrogen is readily achieved by reaction with acyl chlorides or anhydrides. Similar to esterification, a base is typically added to scavenge the acidic byproduct. These reactions are generally high-yielding and proceed under mild conditions. researchgate.net

| Reaction Type | Reactant | Reagents and Conditions | Product |

| N-Alkylation | Alkyl Iodide | Potassium Carbonate, Acetonitrile, rt | 1-Alkyl-4-(methoxymethyl)pyrrolidin-3-ol |

| N-Acylation | Acyl Chloride | Triethylamine, Dichloromethane, 0 °C to rt | 1-Acyl-4-(methoxymethyl)pyrrolidin-3-ol |

Table 3: Examples of N-Alkylation and N-Acylation Reactions.

Functionalization via Amide Formation

The secondary amine of this compound can be coupled with carboxylic acids to form amides. This transformation is of great importance in medicinal chemistry for the synthesis of peptide analogs and other bioactive molecules. The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires the use of coupling agents to activate the carboxylic acid. nih.govrsc.org

Commonly used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov These reagents facilitate the formation of an active ester intermediate, which is then readily attacked by the amine to form the amide bond under mild conditions.

| Amine | Carboxylic Acid | Coupling Reagents | Solvent | Product |

| This compound | R-COOH | EDC, HOBt, DIPEA | DMF | 1-(R-carbonyl)-4-(methoxymethyl)pyrrolidin-3-ol |

Table 4: General Conditions for Amide Formation.

Modifications of the Methoxymethyl Group

The methoxymethyl (MOM) ether group is a common protecting group for alcohols and can be cleaved under acidic conditions to reveal the parent hydroxymethyl group. researchgate.netwikipedia.org This deprotection is a useful transformation for further functionalization of the resulting primary alcohol.

The cleavage of the MOM ether can be achieved using a variety of acidic reagents, ranging from strong protic acids like hydrochloric acid or trifluoroacetic acid to Lewis acids such as boron trifluoride etherate or bismuth trichloride. rsc.orgresearchgate.netthieme-connect.de The choice of reagent and reaction conditions depends on the sensitivity of other functional groups present in the molecule. For instance, milder conditions might be necessary to avoid cleavage of a Boc-protecting group on the nitrogen.

| Substrate | Reagents and Conditions | Product |

| This compound | HCl in Methanol, rt | 4-(Hydroxymethyl)pyrrolidin-3-ol (B3153749) |

| 1-Boc-4-(methoxymethyl)pyrrolidin-3-ol | Trifluoroacetic Acid, Dichloromethane, 0 °C | 1-Boc-4-(hydroxymethyl)pyrrolidin-3-ol |

Table 5: Representative Methods for the Cleavage of the Methoxymethyl Group.

Pyrrolidine Ring System Reactivity and Rearrangements

The reactivity of the pyrrolidine ring in this compound is multifaceted, involving reactions at the nitrogen atom, the carbon backbone, and potential rearrangements of the heterocyclic core. The substituents at the C-3 and C-4 positions play a crucial role in modulating this reactivity through steric and electronic effects.

The nitrogen atom, being a secondary amine, is nucleophilic and basic. wikipedia.org Its reactivity is influenced by the substituents on the ring. For instance, electron-withdrawing groups can decrease the nitrogen's basicity, while electron-donating groups can enhance it. nih.gov In the case of this compound, the hydroxyl and methoxymethyl groups are not directly attached to the nitrogen, but their spatial orientation can influence the accessibility of the nitrogen lone pair to electrophiles.

Standard transformations of the pyrrolidine nitrogen include N-alkylation and N-acylation. These reactions are fundamental in modifying the properties of pyrrolidine-containing compounds for various applications, including drug discovery. enamine.net The hydroxyl group in this compound can also participate in these reactions, potentially leading to competitive O-alkylation or O-acylation under certain conditions.

The carbon skeleton of the pyrrolidine ring can undergo oxidation. For example, N-protected pyrrolidines can be oxidized at the alpha-carbon to form N-acyliminium ions, which are valuable intermediates in organic synthesis. tandfonline.com The presence of the hydroxyl group at C-3 could influence the regioselectivity of such oxidations.

Rearrangements of the pyrrolidine ring system, though not extensively documented for this compound itself, are known for other substituted pyrrolidines. One notable example is the ring expansion of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines to 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines. This rearrangement proceeds through a bicyclic aziridinium (B1262131) intermediate. researchgate.net Another type of rearrangement involves the conversion of 3-substituted coumarins into 3,4-disubstituted pyrrolidine-2,5-diones in the presence of nitromethane. rsc.orggoogle.com

Furthermore, photo-promoted ring contraction of pyridines with silylborane has been reported to yield pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov While this is a synthetic route to pyrrolidines rather than a rearrangement of a pre-existing pyrrolidine, it highlights the chemical diversity of reactions involving this heterocyclic system.

The potential for ring-chain tautomerism also exists, particularly where the ring can open to form a linear isomer containing both an amine and a carbonyl or related functional group. nih.govyoutube.comyoutube.com For this compound, this would likely require oxidation of the hydroxyl group to a ketone.

Table 1: Reactivity of the Pyrrolidine Ring in Analogs and Related Systems

| Reaction Type | Reagents and Conditions | Product Type | Ref. |

| N-Alkylation | Alkyl halides, base | N-Alkylpyrrolidines | wikipedia.org |

| N-Acylation | Acyl chlorides, acid anhydrides | N-Acylpyrrolidines | wikipedia.org |

| α-Oxidation | (PhIO)n/TMSN3 | N-Acyliminium ions | tandfonline.com |

| Rearrangement | Activation of 2-(hydroxyethyl)azetidine | 3,4-Disubstituted pyrrolidine | researchgate.net |

| Rearrangement | 3-Substituted coumarins, nitromethane | 3,4-Disubstituted pyrrolidine-2,5-diones | rsc.orggoogle.com |

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically on this compound are not widely available in the current literature. However, insights can be drawn from investigations into related pyrrolidine systems and key reactive intermediates.

A pivotal intermediate in the chemistry of N-substituted pyrrolidines is the N-acyliminium ion . These ions are typically generated by the oxidation of N-acylpyrrolidines or by the acid-catalyzed reaction of N-acyl enamides. aalto.fi The formation of an N-acyliminium ion from an N-acylated derivative of this compound would likely proceed via oxidation at one of the α-carbons (C-2 or C-5).

The mechanism of reactions involving N-acyliminium ions is characterized by their electrophilicity. They readily react with a variety of nucleophiles, leading to the formation of α-substituted pyrrolidines. The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the pyrrolidine ring.

Computational studies on related systems, such as the copper-catalyzed intramolecular C-H amination for the synthesis of pyrrolidines, have provided detailed mechanistic pathways. These studies often involve density functional theory (DFT) calculations to map out the potential energy surface of the reaction, identifying transition states and intermediates. acs.orgbeilstein-journals.org For instance, the mechanism of nitrogen-atom insertion into pyrrolidines to form cyclic hydrazones has been computationally explored, revealing a self-catalysis pathway involving a dimeric tetrazine intermediate. acs.org

The dynamic nature of the pyrrolidine ring itself has also been the subject of computational and NMR studies. The five-membered ring can undergo pseudorotation, and in some cases, ring inversions between different envelope or twist conformations. rsc.org The energy barriers for these conformational changes can be influenced by the substituents and the surrounding environment, which in turn can affect the reactivity of the molecule.

Table 2: Mechanistic Insights from Related Pyrrolidine Systems

| Transformation/Intermediate | Mechanistic Feature | Method of Study | Ref. |

| N-Acyliminium Ion Formation | Oxidation of N-acylpyrrolidine | Experimental (synthesis) | tandfonline.comaalto.fi |

| N-Acyliminium Ion Reaction | Nucleophilic attack at α-carbon | Experimental (synthesis) | acs.org |

| Nitrogen-Atom Insertion | Dimeric tetrazine intermediate | Computational (DFT) | acs.org |

| Pyrrolidine Ring Dynamics | Ring inversion and libration | Solid-state NMR and DFT | rsc.org |

| Copper-Catalyzed C-H Amination | Radical and organometallic intermediates | Experimental and Computational | acs.org |

Synthesis and Characterization of Advanced Derivatives and Analogues of 4 Methoxymethyl Pyrrolidin 3 Ol

Design Principles for Functionalized Analogues

The design of functionalized analogues of 4-(methoxymethyl)pyrrolidin-3-ol is guided by established structure-activity relationships (SAR) to enhance desired biological activities. For instance, in the context of developing enzyme inhibitors, modifications at various positions on the pyrrolidine (B122466) ring can have differential effects on inhibitory properties. nih.govnih.gov

Key design principles include:

Scaffold Rigidity and Conformation: The inherent stereochemistry of the pyrrolidine ring provides a rigid framework that can be exploited to present functional groups in specific spatial orientations. The design of analogues often focuses on maintaining or modifying this conformation to optimize interactions with biological targets.

Introduction of Functional Groups: The strategic placement of substituents on the pyrrolidine ring is a primary tool for modulating activity. For example, in studies of pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib, alterations at different positions (R1, R3, R4, R5) on the scaffold led to varied effects on inhibition, demonstrating the potential for optimization through functional group modification. nih.govnih.gov

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties can lead to improved potency, selectivity, or pharmacokinetic profiles. For example, the methoxymethyl group at the C4 position could be replaced with other ether-containing moieties or groups of similar size and polarity to probe the binding pocket of a target enzyme.

Stereochemical Diversity: The creation of stereoisomers of a lead compound is a fundamental design principle. Since biological macromolecules are chiral, different stereoisomers of a small molecule can exhibit vastly different biological activities. rsc.org Therefore, the synthesis of all possible stereoisomers of a functionalized this compound analogue is often a key objective.

A rational design approach for a new class of ionotropic glutamate (B1630785) receptor antagonists involved creating (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid, highlighting how specific stereochemistry and substituent placement are critical for activity. nih.gov

Synthetic Methodologies for Substituted Pyrrolidine Derivatives

A variety of synthetic methodologies have been developed to access substituted pyrrolidine derivatives, starting from either cyclic or acyclic precursors. mdpi.com These methods offer routes to a wide range of substitution patterns and stereochemical outcomes.

From Cyclic Precursors: A common and effective approach utilizes readily available chiral cyclic precursors like L-proline and 4-hydroxy-L-proline. mdpi.com These starting materials provide a pre-existing, optically pure pyrrolidine core that can be further functionalized. For example, L-proline can be used in multicomponent reactions to generate N-benzyl pyrrolidine derivatives. tandfonline.com

From Acyclic Precursors: The formation of the pyrrolidine ring from acyclic compounds is a versatile strategy. mdpi.com This can be achieved through intramolecular cyclization reactions. One such method involves the intramolecular Schmidt reaction of ω-azido carboxylic acids promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to yield 2-substituted pyrrolidines. organic-chemistry.org Another approach is the intramolecular hydroalkoxylation/reduction of unsaturated amino alcohols. organic-chemistry.org

Cycloaddition Reactions: The [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, is a powerful method for constructing highly substituted pyrrolidines. rsc.orgacs.orgacs.org This reaction can generate multiple stereocenters in a single step with a high degree of control. acs.org Multicomponent reactions involving azomethine ylides are also employed for the synthesis of complex pyrrolidine derivatives. tandfonline.com

Other Methodologies:

Heterogeneous Catalytic Hydrogenation: Substituted pyrroles can be reduced with excellent diastereoselectivity to afford functionalized pyrrolidines with up to four new stereocenters. nih.gov

Redox-Neutral α-Functionalization: A one-pot method for the direct arylation of the α-position of pyrrolidine has been developed, providing a green and practical alternative to metal-mediated functionalization. nih.gov

Aza-Michael Induced Ring Closure (Aza-MIRC): This tandem reaction of benzyl (B1604629) (2-bromoethyl)carbamate with various Michael acceptors provides access to N-Cbz-β-gem-disubstituted pyrrolidines. researchgate.net

Table 1: Overview of Synthetic Methodologies for Substituted Pyrrolidines

| Methodology | Starting Materials | Key Features | Reference(s) |

| Functionalization of Cyclic Precursors | L-proline, 4-hydroxy-L-proline | Utilizes existing chiral pool; reliable stereochemistry. | mdpi.com |

| Cyclization of Acyclic Precursors | Acyclic amino alcohols, ω-azido carboxylic acids | Builds the pyrrolidine ring; versatile for substitution patterns. | mdpi.comorganic-chemistry.org |

| [3+2] Cycloaddition | Azomethine ylides, Alkenes | Forms highly substituted pyrrolidines; can create multiple stereocenters simultaneously. | rsc.orgtandfonline.comacs.orgacs.org |

| Catalytic Hydrogenation | Substituted pyrroles | High diastereoselectivity; creates up to four new stereocenters. | nih.gov |

| Redox-Neutral α-Arylation | Pyrrolidine, Quinone monoacetal, Aromatic nucleophile | Direct C-H functionalization; avoids metal catalysts. | nih.gov |

| Aza-MIRC | Benzyl (2-bromoethyl)carbamate, Michael acceptors | Tandem reaction for rapid access to complex pyrrolidines. | researchgate.net |

Stereochemical Purity and Control in Derivative Synthesis

Achieving high stereochemical purity is paramount in the synthesis of pyrrolidine derivatives for biological applications. Several strategies are employed to control the stereochemical outcome of reactions.

Catalytic Asymmetric Synthesis: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly versatile method for accessing a wide variety of stereochemical patterns in enantioselective pyrrolidine synthesis. rsc.org The use of chiral catalysts, such as silver(I) complexes with chiral ligands, can induce high levels of diastereo- and enantioselectivity. tandfonline.comacs.org

Substrate Control: The inherent chirality of the starting material can direct the stereochemical course of a reaction. For instance, the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems often proceeds via a two-step sequence where an initial reduction creates a stereocenter that directs the subsequent reductions with high diastereoselectivity. nih.gov

Chiral Auxiliaries: The use of a chiral auxiliary, a chiral moiety temporarily incorporated into the substrate, can effectively control the stereochemistry of a reaction. For example, fumaramides bearing C₂-symmetrical pyrrolidine moieties as chiral auxiliaries have been shown to lead to high diastereoselectivities in radical reactions. capes.gov.br The N-tert-butanesulfinyl group is another effective chiral auxiliary that can induce a specific absolute configuration in the final pyrrolidine product during 1,3-dipolar cycloadditions. acs.org

Stereodivergent Synthesis: Advanced methodologies allow for the synthesis of different stereoisomers from the same starting materials by simply changing the reaction conditions or the order of reagent addition. rsc.orgacs.org For example, a stereodivergent approach to complex pyrrolidines has been developed where a simple reversal of the addition order of the catalyst and substrate leads to the selective formation of two different diastereomers. acs.org

Table 2: Strategies for Stereochemical Control in Pyrrolidine Synthesis

| Strategy | Description | Example | Reference(s) |

| Catalytic Asymmetric Synthesis | Employs a chiral catalyst to favor the formation of one enantiomer or diastereomer over others. | Asymmetric 1,3-dipolar cycloaddition of azomethine ylides. | rsc.orgacs.org |

| Substrate Control | A chiral center already present in the substrate molecule directs the stereochemistry of subsequent reactions. | Hydrogenation of substituted pyrroles where an initial stereocenter directs further reduction. | nih.gov |

| Chiral Auxiliaries | A chiral group is temporarily attached to the substrate to direct a stereoselective reaction, and is later removed. | Use of C₂-symmetrical pyrrolidine moieties or an N-tert-butanesulfinyl group. | acs.orgcapes.gov.br |

| Stereodivergent Synthesis | A method that allows for the selective synthesis of multiple stereoisomers from a common starting material by varying reaction parameters. | Reversing the order of catalyst and substrate addition to obtain different diastereomers. | rsc.orgacs.org |

Structure-Reactivity Relationship Studies within Derivative Libraries

The synthesis of libraries of structurally related compounds allows for systematic studies of structure-activity relationships (SAR) and structure-reactivity relationships. These studies are crucial for understanding how chemical structure influences biological activity and for the optimization of lead compounds.

In the development of inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib, a library of pyrrolidine pentamine derivatives was synthesized. nih.govnih.gov SAR studies revealed that while truncations to the molecular scaffold resulted in a loss of inhibitory activity, modifications of functionalities and stereochemistry at different positions had varied effects. Specifically, alterations at the R1 position of the most active compounds significantly reduced inhibition, highlighting the essential nature of the S-phenyl moiety at this location. nih.gov Conversely, modifications at the R3, R4, and R5 positions showed diverse effects, indicating a potential for further optimization. nih.gov

Similarly, SAR studies on a series of novel pyrrolidine-3,4-diol (B51082) derivatives as inhibitors of α-L-fucosidases demonstrated that compounds sharing the absolute configuration at C(2,3,4,5) of L-fucopyranosides and incorporating aromatic moieties were potent and selective inhibitors. nih.gov This underscores the importance of both stereochemistry and the presence of specific functional groups for achieving high inhibitory activity.

These studies often involve correlating experimentally determined biological activity with computational docking scores (e.g., ΔG), which can provide insights into the binding modes of the inhibitors and guide the design of next-generation analogues. nih.gov

Role of 4 Methoxymethyl Pyrrolidin 3 Ol As a Chiral Building Block in Complex Molecular Synthesis

Integration into Nitrogen-Containing Heterocycles

One of the key applications of the 4-(Methoxymethyl)pyrrolidin-3-ol scaffold is its use as a precursor for the synthesis of more complex, often bicyclic, nitrogen-containing heterocycles. A prominent example is the construction of the pyrrolizidine (B1209537) alkaloid core. These alkaloids, known for their wide range of biological activities, are characterized by a fused five-membered ring system.

A synthetic strategy to access pyrrolizidine alkaloids, such as the hyacinthacines, involves the elaboration of a suitably functionalized pyrrolidine (B122466) ring. researchgate.netnih.gov For instance, starting from a chiral pyrrolidine derivative, a sequence of reactions can be employed to build the second five-membered ring. The synthesis of hyacinthacine B1 and B2, for example, has been achieved from a homochiral pyrrolidine precursor, demonstrating how the stereochemistry of the initial pyrrolidine ring directs the stereochemical outcome of the final bicyclic product. researchgate.net The synthetic route often involves the introduction of a side chain that can undergo an intramolecular cyclization to form the pyrrolizidine skeleton. researchgate.net The substituents on the starting pyrrolidine, analogous to the hydroxyl and methoxymethyl groups on this compound, play a crucial role in the subsequent transformations and the final stereochemistry of the target molecule.

| Target Heterocycle | Precursor Type | Key Transformation | Ref |

| Hyacinthacine B1 and B2 | Homochiral Pyrrolidine Derivative | Asymmetric Dihydroxylation and Cyclization | researchgate.net |

| Hyacinthacine A1 | N-Boc-pyrrole | Partial Reduction and Intramolecular SN2 Displacement | nih.gov |

| (+)-Retronecine | Chiral Lactam | Allylic Oxidation and Pd-catalyzed Carbonylation | researchgate.net |

Utility in the Construction of Imino Sugars and Analogues

Imino sugars are a significant class of carbohydrate mimetics where the endocyclic oxygen atom of a sugar is replaced by a nitrogen atom. nih.govresearchgate.net This structural modification often leads to potent and selective inhibition of carbohydrate-processing enzymes like glycosidases, making them attractive targets for the development of therapeutic agents. nih.gov The polyhydroxylated pyrrolidine scaffold is a common core structure in many imino sugars.

The compound this compound provides a ready-made, chirally defined scaffold for the synthesis of pyrrolidine-based imino sugars. The existing hydroxyl and methoxymethyl groups can be further manipulated, and additional hydroxyl groups can be introduced to mimic the stereochemistry of natural sugars. Synthetic strategies often start from chiral precursors, including carbohydrates or amino acids, to build the substituted pyrrolidine ring. nih.govnih.gov The resulting imino sugar analogues are then evaluated for their biological activity, such as the inhibition of specific glycosidases. The development of multivalent imino sugars, where multiple pyrrolidine units are linked together, has also been explored to enhance inhibitory potency. mdpi.com

| Imino Sugar Type | Precursor Scaffold | Key Feature | Therapeutic Target (Example) | Ref |

| Pyrrolidine Analogues | Polyhydroxylated Cyclic Nitrones | N-Acetylamino Group | β-N-Acetylhexosaminidases | nih.gov |

| N-Substituted C-Glycosides | 5-Deoxy-5-amino-α-D-ribopyranoside | Alkyl Side Chains on Nitrogen | α-Glucosidase | nih.gov |

| Multivalent Pyrrolidines | Fuco-configured 1,4-imino-cyclitols | Multiple Pyrrolidine Motifs | α-L-fucosidase | mdpi.com |

| Dihydroxyproline Amides | D-proline | Methyl Amide | β-N-Acetylhexosaminidase | researchgate.net |

Application in Ligand Design for Organocatalysis

Asymmetric organocatalysis has become a powerful tool in modern synthetic chemistry, and chiral pyrrolidine derivatives are among the most successful classes of organocatalysts. mdpi.comnih.gov The natural amino acid proline is a well-known example, but extensive research has focused on modifying the pyrrolidine scaffold to improve catalytic efficiency and selectivity. rsc.org

The structure of this compound makes it an attractive candidate for development into a novel organocatalyst ligand. The pyrrolidine nitrogen can act as a Lewis base or form an enamine intermediate, while the hydroxyl group can participate in hydrogen bonding to activate the substrate and control the stereochemical environment of the reaction. The methoxymethyl group can also influence the steric bulk and solubility of the catalyst. By attaching the pyrrolidine scaffold to other functional groups, such as thioureas or phosphoramidites, bifunctional catalysts can be designed. acs.org These catalysts can simultaneously activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol. The design of novel spiro-pyrrolidine organocatalysts further highlights the versatility of this scaffold in creating unique catalytic pockets. rsc.org The incorporation of pyrrolidine-containing ligands into metal complexes, for example, with ruthenium, has also been shown to improve properties like visible light absorption for applications in photovoltaics. acs.org

Contribution to Stereocenter Introduction in Multi-step Syntheses

The control of stereochemistry is a central challenge in the synthesis of complex organic molecules. Chiral building blocks, which possess one or more defined stereocenters, are invaluable tools for introducing chirality into a molecule in a predictable manner. This compound, with its two stereocenters, serves as an excellent example of such a building block.

Starting a synthesis with a molecule of known absolute stereochemistry, such as a specific stereoisomer of this compound, allows for the transfer of that chirality to the final product through stereospecific or stereoselective reactions. This approach is often more efficient than establishing chirality later in a synthetic sequence. For example, the synthesis of a key intermediate for a fluoroquinolone antibiotic involved a multi-step sequence that established the desired stereochemistry in a pyrrolidine-containing fragment. nih.gov Similarly, the asymmetric synthesis of pyrrolizidine alkaloids like hyacinthacine B1 and B2 from a homochiral pyrrolidine derivative underscores how the initial stereocenters of the pyrrolidine ring dictate the final stereochemical outcome of a much more complex molecule. researchgate.net The use of chiral pool starting materials, such as amino acids, to generate these chiral pyrrolidine building blocks is a common and effective strategy. acs.org

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(Methoxymethyl)pyrrolidin-3-ol. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is used to identify the various proton environments within the this compound molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and the coupling constants (J) reveal information about adjacent protons.

Detailed research findings on the specific ¹H NMR chemical shifts and coupling constants for this compound are not publicly available in the searched literature. A hypothetical spectrum would be expected to show distinct signals for the methoxy (B1213986) protons, the methylene (B1212753) protons of the methoxymethyl group, the protons on the pyrrolidine (B122466) ring, the proton on the hydroxyl group, and the proton on the amine nitrogen.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H on N | Variable | Broad Singlet |

| H on O | Variable | Singlet |

| H3 | ~4.0-4.5 | Multiplet |

| H4 | ~2.0-2.5 | Multiplet |

| H2, H5 (CH₂) | ~2.8-3.5 | Multiplets |

| CH₂ (Methoxymethyl) | ~3.4-3.6 | Doublet |

| CH₃ (Methoxy) | ~3.3 | Singlet |

Note: This table is based on general principles of NMR spectroscopy and predicted values, not on published experimental data for this specific compound.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete mapping of the carbon skeleton.

Specific experimental ¹³C NMR data for this compound is not available in the reviewed sources. It is anticipated that the spectrum would display six unique carbon signals corresponding to the methoxy carbon, the methoxymethyl methylene carbon, and the four distinct carbons of the pyrrolidine ring.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C3 (CH-OH) | ~70-75 |

| C4 (CH-CH₂OCH₃) | ~40-45 |

| C2 (CH₂) | ~50-55 |

| C5 (CH₂) | ~50-55 |

| CH₂ (Methoxymethyl) | ~75-80 |

| CH₃ (Methoxy) | ~58-62 |

Note: This table represents predicted values based on known chemical shift ranges and is not derived from experimental data for the title compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyrrolidine ring and the methoxymethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of its exact molecular formula (C₆H₁₃NO₂), distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be used to confirm its elemental composition with a high degree of confidence.

Interactive Data Table: HRMS Data

| Molecular Formula | Adduct | Calculated m/z | Observed m/z |

|---|---|---|---|

| C₆H₁₃NO₂ | [M+H]⁺ | 132.1019 | Data not available |

| C₆H₁₃NO₂ | [M+Na]⁺ | 154.0838 | Data not available |

Note: Observed m/z values are not available from the searched literature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the protonated molecular ion of this compound) and analysis of the resulting product ions. The fragmentation pattern provides valuable structural information. Key fragmentation pathways would likely include the loss of water (H₂O) from the hydroxyl group, cleavage of the methoxymethyl side chain, and ring opening of the pyrrolidine core. Analyzing these fragmentation pathways helps to confirm the connectivity and structure of the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. nih.gov By measuring the vibrations of bonds, a unique spectral fingerprint is generated. For this compound, these techniques confirm the presence of its key structural features: the hydroxyl (-OH), secondary amine (-NH), and ether (C-O-C) groups.

Key vibrational modes for this compound would be expected in the following regions:

O-H Stretch: A broad and strong absorption band typically appears in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

N-H Stretch: A moderate absorption is expected in the 3300-3500 cm⁻¹ region, indicative of the secondary amine in the pyrrolidine ring.

C-H Stretch: Aliphatic C-H stretching vibrations from the pyrrolidine ring and methoxymethyl group are observed in the 2850-3000 cm⁻¹ range. scifiniti.com

C-O Stretch: The ether linkage (C-O-C) and the alcohol C-O bond give rise to strong, characteristic bands in the fingerprint region of the IR spectrum, typically between 1050 and 1260 cm⁻¹.

The combination of IR and Raman spectroscopy provides complementary information, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa. scifiniti.com This dual-technique approach ensures a comprehensive identification of the molecule's functional groups. nih.gov

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Hydroxyl | O-H Stretch | 3600 - 3200 | IR, Raman |

| Amine | N-H Stretch | 3500 - 3300 | IR, Raman |

| Alkane | C-H Stretch | 3000 - 2850 | IR, Raman |

| Ether | C-O-C Stretch | 1260 - 1050 | IR |

| Alcohol | C-O Stretch | 1260 - 1050 | IR |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

The process involves growing a high-quality single crystal of the compound, which can be a rate-determining step in the analysis. nih.gov Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed model of the electron density, and thus the atomic positions. A key metric in determining the absolute configuration is the Flack parameter, which should ideally be close to zero for the correct enantiomer. nih.gov The resulting structural parameters are crucial for understanding structure-activity relationships and for rational drug design. nih.gov

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical methods are essential for assessing the enantiomeric purity of chiral compounds. These techniques rely on the differential interaction of enantiomers with polarized light.

Optical Rotation: This is a routine measurement where the angle of rotation of plane-polarized light by a solution of the chiral compound is determined using a polarimeter. Each enantiomer of this compound will rotate the light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a pure enantiomer under defined conditions (e.g., temperature, solvent, concentration, and wavelength). Measuring the optical rotation of a sample allows for the calculation of its enantiomeric excess (ee), which is a measure of its purity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. This technique provides more detailed structural information than polarimetry. A CD spectrum shows positive or negative peaks (Cotton effects) at specific wavelengths corresponding to the electronic transitions of the molecule's chromophores. The resulting spectrum is unique to a specific enantiomer and can be used to determine not only the enantiomeric purity but also to study the conformational aspects of the molecule in solution.

Advanced Chromatographic Separations (e.g., HPLC, GC-MS, SMB Chromatography) for Research Purity and Process Monitoring

Chromatographic techniques are indispensable for both the analysis and purification of chemical compounds, offering high-resolution separation of complex mixtures. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. mdpi.com For chiral analysis, specialized chiral stationary phases (CSPs) are used to separate the enantiomers. sigmaaldrich.com By selecting an appropriate CSP and mobile phase, baseline separation of the enantiomers can be achieved, allowing for accurate quantification of each and thus determination of the enantiomeric excess. nih.gov Reversed-phase HPLC with UV or mass spectrometric detection is commonly used for achiral purity analysis, detecting any synthetic byproducts or degradation products. ptfarm.pl

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. pharmacyjournal.info While direct analysis of the polar this compound may be challenging, derivatization to a more volatile form can facilitate its analysis by GC-MS. nih.gov This method is highly sensitive and provides structural information from the mass spectrum, making it excellent for identifying trace impurities. mdpi.comresearchgate.net

Simulated Moving Bed (SMB) Chromatography: For the large-scale purification of enantiomers, Simulated Moving Bed (SMB) chromatography is a highly efficient and cost-effective continuous separation process. nih.govipb.pt Compared to traditional batch preparative HPLC, SMB offers higher productivity and purity while significantly reducing solvent consumption. nih.govresearchgate.net This technology has become a preferred method in the pharmaceutical industry for manufacturing single-enantiomer drugs. nih.govnih.gov The process involves a series of columns and a complex valve system that simulates the counter-current movement of the stationary and mobile phases, enabling continuous separation of a racemic feed into two streams enriched in each enantiomer. ipb.pt

Table 2: Comparison of Advanced Chromatographic Techniques

| Technique | Principle | Primary Application for this compound | Key Advantages |

| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Enantiomeric purity (with CSPs), chemical purity assessment. mdpi.comnih.gov | High resolution, versatility, well-established methods. sigmaaldrich.com |

| GC-MS | Separation based on volatility in a gaseous mobile phase, followed by mass-based detection. | Identification of volatile impurities and derivatized analytes. nih.govmdpi.com | High sensitivity, structural elucidation of unknowns. researchgate.net |

| SMB | Continuous chromatographic process simulating counter-current flow. | Preparative-scale separation of enantiomers. nih.govipb.pt | High throughput, reduced solvent use, high purity. researchgate.net |

Computational and Theoretical Investigations of 4 Methoxymethyl Pyrrolidin 3 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of 4-(methoxymethyl)pyrrolidin-3-ol. arabjchem.org Methods like DFT with the B3LYP functional and a basis set such as 6-31G* are commonly employed to optimize the molecular geometry and calculate various electronic properties. arabjchem.org These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and map the electrostatic potential.

The energies of the HOMO and LUMO are critical indicators of a molecule's reactivity. A smaller HOMO-LUMO energy gap suggests higher reactivity. For instance, in related pyrrolidine (B122466) derivatives, these energy values are used to predict their potential as corrosion inhibitors, where a higher HOMO energy correlates with a better inhibitory effect. arabjchem.org For this compound, these calculations would reveal the most likely sites for nucleophilic and electrophilic attack. The nitrogen atom and the oxygen of the hydroxyl group are expected to be primary sites for electrophilic interaction, while the electron-deficient carbons could be susceptible to nucleophilic attack.

Furthermore, DFT calculations can provide valuable data on global reactivity descriptors, which are derived from the HOMO and LUMO energies.

Table 1: Hypothetical Global Reactivity Descriptors for this compound based on DFT Calculations

| Parameter | Definition | Predicted Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Relates to the electron-donating ability. |

| Electron Affinity (A) | -ELUMO | Relates to the electron-accepting ability. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the electrophilic power of a molecule. |

These descriptors help in quantitatively assessing the reactivity and kinetic stability of the molecule. arabjchem.orgmdpi.com

Conformational Analysis and Energy Landscapes

The pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. nih.govnih.gov The substituents on the ring significantly influence the preferred conformation and the energy barrier between different puckered states. For this compound, the substituents at positions 3 and 4 dictate the conformational landscape.

Conformational analysis can be performed using computational methods to identify the most stable conformers and the transition states connecting them. researchgate.net It has been shown that for 4-substituted prolines, a bulky substituent like a tert-butyl group strongly favors a pseudoequatorial orientation, which in turn locks the pyrrolidine ring into a specific pucker. nih.govresearchgate.net Similarly, the methoxymethyl and hydroxyl groups on this compound will have preferred orientations to minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrogen atom or the ether oxygen.

A potential energy surface scan, varying the key dihedral angles of the ring and substituents, would reveal the low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution based on their calculated Gibbs free energies. researchgate.net

Table 2: Predicted Low-Energy Conformers of this compound

| Conformer | Ring Pucker | Substituent Orientation (3-OH, 4-CH₂OCH₃) | Relative Energy (kcal/mol) | Key Stabilizing Interactions |

| 1 | C4-exo (trans) | Pseudoequatorial, Pseudoequatorial | 0.00 | Minimized steric interactions. |

| 2 | C4-endo (cis) | Pseudoaxial, Pseudoequatorial | 1.5 - 3.0 | Potential for intramolecular H-bonding. |

| 3 | C3-exo | Pseudoequatorial, Pseudoaxial | > 3.0 | Increased steric strain. |

| 4 | C3-endo | Pseudoaxial, Pseudoaxial | > 4.0 | High steric hindrance. |

Note: The relative energies are illustrative and would require specific calculations for precise values.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a solvent environment, typically water, over a period of time. nih.govtandfonline.com These simulations model the explicit interactions between the solute and solvent molecules, providing insights into solvation, hydrogen bonding networks, and the stability of different conformations in solution. scispace.comresearchgate.net

An MD simulation would track the trajectory of all atoms in the system, allowing for the analysis of how water molecules arrange around the hydrophilic hydroxyl and methoxymethyl groups, as well as the pyrrolidine nitrogen. The stability of intramolecular hydrogen bonds versus intermolecular hydrogen bonds with the solvent can be assessed. researchgate.net Such simulations are crucial for understanding how the solvent environment affects the conformational equilibrium and the availability of reactive sites for intermolecular reactions. acs.org

The results from MD simulations can be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation shell structure.

Computational Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for structure elucidation and the interpretation of experimental data. nih.gov

NMR Spectroscopy: By calculating the magnetic shielding tensors using methods like Gauge-Including Atomic Orbital (GIAO), it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.govfrontiersin.org These predicted spectra for different possible isomers or conformers can be compared with experimental data to confirm the correct structure. The accuracy of these predictions has become high enough to be a standard tool in natural product structure revision. nih.gov The correlation between calculated and experimental chemical shifts for related N-substituted pyrrolidines has been shown to be a valuable aid in conformational analysis. researchgate.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. arabjchem.org These calculations help in assigning the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as the O-H stretch, C-N stretch, and C-O stretch. youtube.com

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Range/Value | Significance |

| ¹³C NMR (ppm) | C2: 55-60, C3: 70-75, C4: 40-45, C5: 50-55, CH₂: 70-75, CH₃: 58-62 | Correlates with experimental data to confirm structure and conformation. | |

| ¹H NMR (ppm) | H-O: 2-4, H-N: 1-3, Protons on ring/substituent: 2.5-4.0 | Aids in assigning protons and understanding the electronic environment. | |

| IR (cm⁻¹) | O-H Stretch: ~3400, C-H Stretch: ~2900, C-O Stretch: ~1100 | Confirms the presence of key functional groups. |

Reaction Mechanism Modeling using Computational Tools

Computational tools are widely used to model reaction mechanisms, providing a detailed understanding of the transformation pathways. rsc.org For reactions involving this compound, such as N-alkylation, acylation, or oxidation, DFT calculations can be used to map the entire potential energy surface of the reaction. acs.orgbeilstein-journals.org

This involves locating the structures and energies of the reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. acs.orgbeilstein-journals.org The activation energy (the energy difference between the reactants and the highest-energy transition state) determines the reaction rate. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be identified. acs.org

For example, in a study on the formation of cyclobutanes from pyrrolidines, DFT calculations revealed the rate-determining step and explained the stereospecificity of the reaction by showing that the collapse of a key biradical intermediate was barrierless. acs.org Similarly, for this compound, one could model its synthesis or its participation in a [3+2] cycloaddition reaction to understand the regio- and diastereoselectivity observed experimentally. acs.org These models can also clarify the role of catalysts and solvents in the reaction. beilstein-journals.org

Emerging Research Frontiers and Future Perspectives for 4 Methoxymethyl Pyrrolidin 3 Ol

Novel Synthetic Methodologies and Green Chemistry Approaches

The synthesis of pyrrolidine (B122466) derivatives has been an area of intense research, with a growing emphasis on developing environmentally benign and efficient methods. tandfonline.com Green chemistry principles, such as atom economy, use of safer solvents, and energy efficiency, are increasingly being integrated into synthetic strategies for heterocyclic compounds. tandfonline.com

Recent advancements in the synthesis of pyrrolidines include the use of multicomponent reactions (MCRs), which allow the construction of complex molecules in a single step from three or more starting materials. tandfonline.com MCRs are inherently green as they reduce the number of synthetic steps, minimize waste, and often proceed with high atom economy. For instance, the 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful tool for the stereoselective synthesis of highly substituted pyrrolidines. acs.org Microwave-assisted organic synthesis (MAOS) has also emerged as a green technique, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. tandfonline.com

While specific green chemistry approaches for the synthesis of 4-(methoxymethyl)pyrrolidin-3-ol are not extensively documented, the general methodologies applied to other substituted pyrrolidines could be adapted. For example, a retrosynthetic analysis might involve a chiral starting material like a derivative of tartaric acid or a chiral amino acid to introduce the stereocenters at positions 3 and 4. The methoxymethyl group could be introduced via Williamson ether synthesis. A green approach would favor the use of non-toxic reagents and solvents, and ideally, the entire synthesis would be performed in a one-pot fashion to minimize purification steps.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrrolidines

| Feature | Conventional Synthesis | Green Synthesis (Potential for this compound) |

| Starting Materials | Often reliant on petroleum-based feedstocks. | Utilization of renewable feedstocks where possible. |

| Solvents | Frequent use of chlorinated and volatile organic solvents. | Use of water, supercritical fluids, or solvent-free conditions. |

| Catalysts | Use of stoichiometric and often toxic reagents. | Use of catalytic amounts of recyclable and non-toxic catalysts. |

| Energy | Often requires prolonged heating. | Microwave irradiation or ultrasound for energy efficiency. tandfonline.com |

| Reaction Steps | Multi-step synthesis with isolation of intermediates. | One-pot or tandem reactions to reduce steps and waste. tandfonline.com |

Exploration of Unconventional Reactivity Patterns

The reactivity of the pyrrolidine ring is well-established, with the nitrogen atom acting as a nucleophile and the carbon atoms being susceptible to various functionalization reactions. However, the exploration of unconventional reactivity patterns is a key area of research to access novel chemical space. For a molecule like this compound, the interplay between the hydroxyl and methoxymethyl groups could lead to interesting and selective transformations.

For instance, the hydroxyl group at the 3-position could direct metal-catalyzed C-H activation at adjacent positions, allowing for the introduction of new substituents with high regioselectivity. The stereochemistry of the substituents would play a crucial role in directing these reactions. Furthermore, the pyrrolidine nitrogen can be involved in the formation of azomethine ylides, which can then participate in cycloaddition reactions to construct more complex polycyclic systems. acs.org The presence of the methoxymethyl group could influence the stability and reactivity of such intermediates.

Research into the reactivity of related substituted pyrrolidines has shown that the ring can undergo ring-opening and ring-expansion reactions under specific conditions, providing access to other heterocyclic systems. The selective activation of one functional group over the other in this compound would be a key challenge and a gateway to diverse molecular architectures.

Potential Applications in Materials Science and Supramolecular Chemistry

The unique three-dimensional structure and hydrogen bonding capabilities of pyrrolidine derivatives make them attractive building blocks for materials science and supramolecular chemistry. researchgate.net The hydroxyl and ether functionalities of this compound, along with the pyrrolidine nitrogen, provide multiple points for non-covalent interactions, which are the basis of supramolecular assembly.

In materials science, pyrrolidine-containing polymers could exhibit interesting properties such as chirality, which is important for applications in chiral separations and catalysis. The incorporation of this compound into a polymer backbone could impart specific solubility and thermal properties.

In supramolecular chemistry, the self-assembly of this compound or its derivatives could lead to the formation of well-defined nanostructures such as gels, vesicles, or fibers. researchgate.net These assemblies could find applications in drug delivery, sensing, and catalysis. For example, a recent study demonstrated the tuning of optical properties of naphthalimides functionalized with pyrrolidine through supramolecular assembly. researchgate.net This suggests that derivatives of this compound could be used to create novel photoactive or chiroptical materials.

Development of High-Throughput Synthesis and Screening for Chemical Libraries

The demand for new drug candidates has driven the development of high-throughput synthesis (HTS) and screening methods to rapidly generate and evaluate large numbers of compounds. enamine.net The pyrrolidine scaffold is a common feature in many biologically active molecules, making it an attractive target for the construction of chemical libraries. enamine.net

While there is no specific report on the high-throughput synthesis of libraries based on this compound, the general strategies for pyrrolidine library synthesis are well-established. These often involve solid-phase synthesis, where the pyrrolidine core is attached to a resin, and various substituents are introduced in a parallel fashion. This approach allows for the rapid generation of a large number of analogs with diverse substitution patterns.

The development of robust and efficient synthetic routes that are amenable to automation is crucial for HTS. The functional groups on this compound (the secondary amine, the hydroxyl group, and the ether) provide handles for diversification, allowing for the creation of libraries with a wide range of physicochemical properties.

Advances in Automated Synthesis and Flow Chemistry for Complex Pyrrolidines

Automated synthesis and flow chemistry are revolutionizing the way complex molecules are prepared, offering advantages in terms of speed, efficiency, safety, and scalability. rsc.orgnih.gov Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govyoutube.comyoutube.com This level of control can lead to higher yields, improved selectivity, and the ability to perform reactions that are difficult or dangerous to carry out in traditional batch processes. nih.gov

The synthesis of complex pyrrolidines, particularly those with multiple stereocenters, can benefit significantly from flow chemistry. rsc.org For example, a continuous flow protocol for the construction of an α-chiral pyrrolidine library has been reported, demonstrating the potential for rapid and scalable synthesis. rsc.org Automated flow chemistry platforms can integrate reaction, purification, and analysis in a seamless workflow, accelerating the drug discovery process.

For a molecule like this compound, an automated flow synthesis could be designed to control the stereochemistry of the two chiral centers and to perform subsequent functionalization steps in a continuous manner. This would enable the efficient production of the target compound and its derivatives for further biological evaluation.

Q & A

Q. What are the standard synthetic routes for 4-(Methoxymethyl)pyrrolidin-3-ol, and how are reaction conditions optimized for yield and purity?

The synthesis of this compound typically involves:

- Redox-Neutral C-H Functionalization : Utilizing monoprotected quinones to generate N-aryliminium intermediates, which react with boronic acids to yield substituted pyrrolidin-3-ols. Temperature control (e.g., 80–120°C) and solvent selection (e.g., DCM/MeOH) are critical for regioselectivity .

- Asymmetric Cycloaddition : Stereoselective synthesis via 1,3-dipolar cycloaddition of chiral precursors (e.g., (S)-diethylmalate) with nitrones, optimized by chiral catalysts (e.g., Rh(II) complexes) and reaction time (e.g., 48–72 hours) to achieve >90% enantiomeric excess .

- Building Block Utilization : 3-(Methoxymethyl)pyrrolidin-3-ol is employed as a precursor in multi-step syntheses, requiring purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate high-purity products .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and stereochemistry of this compound?

- NMR : Key signals include the methoxymethyl protons (δ 3.3–3.5 ppm, singlet for OCH3) and pyrrolidine ring protons (δ 2.5–3.1 ppm, multiplet). Stereochemical confirmation requires NOESY correlations between the hydroxyl (δ 1.5–2.0 ppm) and adjacent methoxymethyl groups .

- IR : Hydroxyl stretching (3200–3500 cm⁻¹) and ether C-O bonds (1100–1250 cm⁻¹) validate functional groups .

- MS : Molecular ion peaks (e.g., [M+H]+ at m/z 146.2) and fragmentation patterns confirm the molecular formula (C7H13NO2) .

Q. What physicochemical properties of this compound influence experimental design?

- Solubility : High polarity due to hydroxyl and ether groups necessitates polar solvents (e.g., MeOH, DMSO) for dissolution.

- Stability : Hygroscopic nature requires anhydrous storage (2–8°C under N2) to prevent decomposition .

- pKa : Predicted pKa of ~13.5 indicates basicity, influencing reaction pH for acid-catalyzed transformations .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives?

- Chiral Auxiliaries : Use of (R)- or (S)-malic acid derivatives to induce stereochemistry during cycloaddition, followed by selective deprotection .

- Catalytic Asymmetric Hydrogenation : Palladium or ruthenium catalysts (e.g., BINAP-Ru complexes) reduce ketone intermediates to alcohols with >95% enantioselectivity .

- Dynamic Kinetic Resolution : Racemic mixtures are resolved via enzymatic catalysis (e.g., lipases) under controlled pH and temperature .

Q. How does computational chemistry predict the reactivity and biological interactions of this compound?

- DFT Calculations : Model transition states for C-H functionalization, identifying energy barriers (e.g., 20–25 kcal/mol) and regioselectivity trends .

- Molecular Docking : Simulate binding to biological targets (e.g., neurotensin receptors) by analyzing hydrogen bonds between the hydroxyl group and receptor residues (e.g., Asp113) .

- ADMET Predictions : LogP (~0.92) and polar surface area (50 Ų) estimate blood-brain barrier permeability and metabolic stability .

Q. What mechanistic insights explain α-C-H functionalization in pyrrolidin-3-ol derivatives under redox-neutral conditions?

- N-Aryliminium Intermediate Formation : Oxidation of pyrrolidin-3-ol generates an electrophilic iminium species, which undergoes nucleophilic attack by boronic acids. Isotopic labeling (e.g., D2O) confirms proton transfer steps .

- Radical Pathways : EPR studies reveal transient radical intermediates in iron-catalyzed reactions, with spin-trapping agents (e.g., TEMPO) quenching side reactions .

Q. How do structural modifications at the methoxymethyl group affect pharmacokinetics?

- Methoxy-to-Ethoxy Substitution : Increases lipophilicity (LogP +0.5) but reduces metabolic stability (CYP3A4 clearance ↑20%) .

- Bioisosteric Replacement : Substituting methoxymethyl with trifluoromethyl improves target binding (e.g., IC50 ↓10 nM for kinase inhibitors) but may introduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.